This compound can be classified as a silane derivative, specifically a silyl ether. It is often utilized in various chemical reactions as a reagent or intermediate. The synthesis of (tert-butoxy)dimethylsilane can involve the reaction of tert-butyl chloride with dimethylsilane or related compounds.
The synthesis of (tert-butoxy)dimethylsilane can be achieved through several methods, notably through the reaction of tert-butyl chloride with dimethylsilane in the presence of a base or catalyst.
The reaction conditions are crucial for optimizing yield and purity. For instance, maintaining specific temperature ranges and using appropriate solvents can significantly influence the efficiency of the synthesis.
The molecular formula of (tert-butoxy)dimethylsilane is CHOSi, reflecting its composition of carbon, hydrogen, oxygen, and silicon atoms. The structure features a tert-butyl group attached to an oxygen atom, which is further connected to a dimethylsilane moiety.
(tert-butoxy)dimethylsilane participates in various chemical reactions, particularly in silylation processes where it acts as a silylating agent for alcohols and amines.
The efficiency of these reactions often depends on the choice of solvent and reaction conditions, such as temperature and pH.
The mechanism by which (tert-butoxy)dimethylsilane functions as a silylating agent generally involves nucleophilic attack by an alcohol on the silicon atom, leading to the formation of a silyl ether.
This mechanism is crucial for protecting functional groups during multi-step syntheses in organic chemistry.
Relevant data from studies indicate that (tert-butoxy)dimethylsilane exhibits good thermal stability and low volatility, making it suitable for various applications in organic synthesis.
(tert-butoxy)dimethylsilane finds extensive use in scientific research and industrial applications:
The development of organosilicon chemistry began in 1863 with Friedel and Crafts’ synthesis of tetraethylsilane, marking the first intentional creation of a carbon-silicon bond [1] [3]. However, the systematic exploration of silicon-based protecting groups commenced in the mid-20th century, driven by the need to shield reactive functional groups (particularly hydroxyl moieties) during complex molecular constructions. Early silyl ethers like trimethylsilyl (TMS) proved inadequate due to extreme hydrolytic sensitivity (10⁴ times less stable than subsequent variants), limiting their utility in multi-step syntheses [4].
Frederic Kipping’s pioneering work on silicones (1900–1930) laid essential groundwork by establishing fundamental Si–O bond stability principles [1]. The 1940s "Direct Process" (Rochow-Müller method) enabled industrial-scale production of chlorosilanes, providing critical precursors for protective group development [1] [3]. This technological leap, coupled with the theoretical understanding of silicon’s tetrahedral geometry and the exceptional bond strength of Si–O (809 kJ/mol vs. C–O’s 538 kJ/mol), created a foundation for targeted silane design [3]. By the 1960s, the quest for sterically tuned, hydrolytically robust silyl ethers intensified, setting the stage for tert-butyldimethylsilyl (TBDMS) derivatives.
Table 1: Historical Milestones in Organosilicon Protecting Group Development
Year | Advancement | Key Contributors |
---|---|---|
1863 | First organosilicon compound (tetraethylsilane) | Friedel, Crafts |
1904 | Term "silicone" coined; foundational Si-O studies | Kipping |
1945 | Industrial chlorosilane production (Direct Process) | Rochow, Müller |
1972 | TBDMS ethers introduced for hydroxyl protection | Corey |
(tert-Butoxy)dimethylsilane—commercially activated as tert-butyldimethylsilyl chloride (TBDMS-Cl)—revolutionized hydroxyl protection strategies after E.J. Corey’s 1972 report. Initial attempts using TBDMS-Cl with alcohols in pyridine proved inefficient, prompting Corey’s discovery that imidazole catalysis in dimethylformamide (DMF) dramatically accelerated silylation [4]. Mechanistic studies later revealed DMF’s dual role: it activates TBDMS-Cl via transient formation of N-tert-butyldimethylsilylimidazole and stabilizes incipient chloride anions [4]. This method enabled near-quantitative yields for diverse alcohols under mild conditions (24–40°C), including acid/base-sensitive substrates previously incompatible with classical silylation [4].
The reagent’s synthetic versatility extends beyond standard etherification:
Table 2: Synthetic Applications of (tert-Butoxy)dimethylsilane-Derived Reagents
Application | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Primary alcohol protection | TBDMS-Cl, imidazole, DMF, 24h, 25°C | 90–98% | Tolerance for ester/nitrile groups |
Phenol silylation | TBDMS-OTf, 2,6-lutidine, CH₂Cl₂, −78°C | 85–93% | Superior electrophilicity of OTF ester |
Solid-phase synthesis | TBDMS-Cl, DBU, CH₃CN, microwave, 100°C, 15min | 95% | Rapid high-throughput functionalization |
(tert-Butoxy)dimethylsilane-derived protecting groups exhibit superior performance over classical silyl ethers due to three intertwined mechanistic attributes:
Steric Enforcement of Kinetic Stability:The tert-butyl group creates a conical protective shield around the Si–O bond, significantly retarding nucleophilic attack. Hydrolysis rates follow the order: TMS (1) > TES (10⁻²) > TBDMS (10⁻⁴) > TBDPS (10⁻⁵), correlating with substituent bulk [4]. This renders TBDMS ethers stable toward aqueous base (pH 9–12, RT) and mild acids (pH 4, RT), unlike TMS ethers (cleaved by trace moisture).
Electronic Tuning for Controlled Deprotection:While Si–O bond polarization (Siδ⁺–Oδ⁻) facilitates eventual cleavage, the electron-donating methyl groups moderate electrophilicity at silicon compared to trialkylsilyl variants. This allows selective deprotection using fluoride ions (e.g., TBAF), which exploit silicon’s ability to form pentacoordinate intermediates. The reaction proceeds via a trigonal bipyramidal transition state where fluoride occupies an apical position, weakening the Si–O bond selectively:(CH₃)₃C(CH₃)₂Si–OR + F⁻ → [(CH₃)₃C(CH₃)₂F–Si–OR]⁻ → (CH₃)₃C(CH₃)₂Si–F + ROH
[3] [4]
Resilience Under Diverse Reaction Landscapes:TBDMS ethers tolerate conditions that degrade or transform other protecting groups:
Table 3: Comparative Stability Profiles of Common Silyl Ether Protecting Groups
Condition | TMS-OR | TES-OR | TBDMS-OR | TBDPS-OR |
---|---|---|---|---|
H₂O (pH 7, 25°C) | Minutes | Hours | Days | Weeks |
AcOH/H₂O (8:2, 25°C) | <1 hr | 2 hr | 12 hr | 48 hr |
TBAF (1M, THF) | Seconds | Seconds | Minutes | Hours |
LiAlH₄ (0°C) | Decomposes | Stable | Stable | Stable |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: